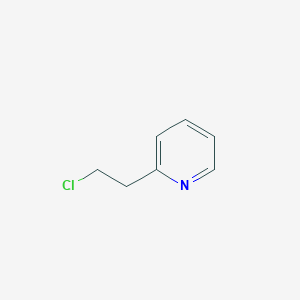

2-(2-Chloroethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPGJXXACUQQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276770 | |

| Record name | 2-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-00-7 | |

| Record name | 2-(2-chloroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Chloroethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethyl)pyridine is a heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring and a reactive chloroethyl side chain, allows for versatile chemical modifications, making it a key intermediate in the development of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis. The key properties are summarized in the tables below. It is important to distinguish between the free base and its more commonly available hydrochloride salt, as their properties differ significantly.

This compound (Free Base)

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| CAS Number | 16927-00-7 | [1] |

| Appearance | Not explicitly found, likely a liquid | |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found | |

| Solubility | Soluble in most organic solvents. | [2] |

This compound Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₇H₉Cl₂N | [3][4] |

| Molecular Weight | 178.06 g/mol | [3][4][5] |

| CAS Number | 4226-37-3 | [3][4] |

| Appearance | Off-white to light brown solid | [6] |

| Melting Point | Not explicitly found | |

| Solubility | Soluble in water, ethanol, and other polar solvents. | [7] |

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the chlorination of 2-pyridineethanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis from 2-Pyridineethanol

Materials:

-

2-Pyridineethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform (or other suitable inert solvent)

-

5% aqueous sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pyridineethanol (1.0 equivalent) in anhydrous chloroform.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) to the solution at room temperature. The addition should be done cautiously as the reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

To the residue, add a 5% aqueous solution of sodium carbonate to neutralize any remaining acid and to free the amine.

-

Extract the aqueous layer with chloroform or another suitable organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by vacuum distillation. The distillation should be performed under reduced pressure to prevent decomposition of the product at high temperatures.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dominated by the presence of the chloroethyl group, which is a good leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 2-pyridylethyl moiety into various molecules.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to form new carbon-heteroatom bonds. This reactivity is the cornerstone of its utility as a synthetic intermediate. For instance, it is a key precursor in the synthesis of the antihistamine pheniramine and its derivatives.[8]

Intramolecular Cyclization

Under certain conditions, this compound can undergo intramolecular cyclization reactions. For example, in the presence of a strong base, it can potentially form a strained aziridinium intermediate, which can then be opened by a nucleophile. More complex cyclization cascades involving the pyridine ring can also be designed.[9][10]

Caption: Reactivity of this compound.

Analytical Characterization

The structure and purity of this compound are typically confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy

While specific, detailed spectral assignments for this compound were not found in the literature search, the expected chemical shifts can be predicted based on the structure and data from similar pyridine derivatives.

-

¹H NMR: The spectrum would be expected to show signals for the four protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The two methylene groups of the ethyl chain would appear as two distinct triplets, with the CH₂Cl group being more downfield due to the electron-withdrawing effect of the chlorine atom.

-

¹³C NMR: The spectrum would show five signals for the pyridine ring carbons and two signals for the ethyl chain carbons. The carbon attached to the chlorine atom would be the most deshielded of the aliphatic carbons.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, most notably those targeting nicotinic acetylcholine receptors (nAChRs).

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 2-pyridylethyl moiety is a common pharmacophore in many nAChR ligands. This compound serves as a key building block for introducing this structural feature. For example, it is used in the synthesis of analogues of epibatidine, a potent nAChR agonist.[11][12][13] These analogues are instrumental in studying the structure-activity relationships of nAChR ligands and in the development of novel therapeutics for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and nicotine addiction.[14][15]

Signaling Pathways

Derivatives of this compound that act on nAChRs can modulate a variety of downstream signaling pathways. Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by an agonist, allow the influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to membrane depolarization and the activation of voltage-gated ion channels, ultimately resulting in neurotransmitter release and the modulation of neuronal excitability. The specific downstream effects depend on the subtype of nAChR targeted and the neuronal circuit involved.

Caption: nAChR signaling pathway.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the field of drug discovery and development. Its reactive chloroethyl group allows for its incorporation into a wide range of molecular scaffolds, particularly in the synthesis of nicotinic acetylcholine receptor ligands. A thorough understanding of its physical and chemical properties, as well as its synthesis and reactivity, is crucial for its effective use in the laboratory. As research into nAChR-related disorders continues, the demand for and importance of this compound as a key building block is likely to grow.

References

- 1. This compound | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 5. bangchemicals.com [bangchemicals.com]

- 6. Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 8. Pheniramine | C16H20N2 | CID 4761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Intramolecular pyridine activation-dearomatization reaction: highly stereoselective synthesis of polysubstituted indolizidines and quinolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chloroethyl)pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Chloroethyl)pyridine hydrochloride (CAS RN: 4226-37-3), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct data for this compound, this document also draws upon information from the closely related analogue, 2-(chloromethyl)pyridine hydrochloride, to provide a broader understanding of its physicochemical properties. This guide includes tabulated quantitative data where available, detailed experimental protocols for solubility and stability assessment, and visualizations of key processes to aid researchers in the effective handling, storage, and application of this compound.

Introduction

This compound hydrochloride is a heterocyclic building block utilized in the synthesis of a variety of pharmaceutical compounds, particularly as a precursor for introducing the 2-pyridylethyl moiety. Its reactivity, largely dictated by the chloroethyl group, makes it a valuable reagent. However, this reactivity also presents challenges in terms of its stability and requires a thorough understanding of its solubility for effective use in various reaction media. This guide aims to consolidate the available technical information to support researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

| Property | Value | Reference |

| CAS Number | 4226-37-3 | [1][2][3] |

| Molecular Formula | C₇H₉Cl₂N | [1][2][3] |

| Molecular Weight | 178.06 g/mol | [1][2][3] |

| Appearance | Solid | |

| Purity (Typical) | ≥97% | [1] |

Solubility Profile

The hydrochloride salt form of this compound is expected to enhance its solubility in aqueous media. While specific quantitative solubility data for this compound hydrochloride is not widely available in the public domain, data for the analogous compound, 2-(chloromethyl)pyridine hydrochloride, provides valuable insight into its likely solubility characteristics.

Quantitative Solubility Data (for 2-(chloromethyl)pyridine hydrochloride)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | ≥ 10 g/100 mL | 22 | [4][5] |

| Ethanol | Soluble | Not Specified | [4] |

| Methanol | Readily Soluble | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Readily Soluble | Not Specified | [4] |

| Carbon Tetrachloride | Soluble | Not Specified | [5] |

| Chloroform | Soluble | Not Specified | [5] |

It is crucial to note that the above data is for the chloroethyl analogue and should be considered as an estimation for this compound hydrochloride. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

A general protocol for determining the solubility of a compound like this compound hydrochloride is as follows:

Objective: To determine the approximate solubility of this compound hydrochloride in various solvents at ambient and elevated temperatures.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, toluene)

-

Analytical balance

-

Vials with caps

-

Vortex mixer

-

Water bath or heating block

-

Calibrated micropipettes

Procedure:

-

Accurately weigh a small, known amount (e.g., 10 mg) of this compound hydrochloride into a vial.

-

Add a small, measured volume (e.g., 100 µL) of the selected solvent to the vial at room temperature.

-

Cap the vial and vortex for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If the solid has not dissolved, continue adding the solvent in known increments (e.g., 100 µL), vortexing after each addition, until complete dissolution is observed. Record the total volume of solvent added.

-

If the compound remains insoluble after the addition of a significant volume of solvent (e.g., 10 mL), it can be classified as sparingly soluble or insoluble in that solvent at room temperature.

-

For compounds with low solubility at room temperature, the vial can be gently heated in a water bath to a specific temperature (e.g., 40°C or 60°C) and the dissolution observed.

-

Calculate the solubility in mg/mL or g/100 mL.

Experimental workflow for determining solubility.

Stability Profile

This compound hydrochloride is a reactive molecule, and its stability is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. Understanding its degradation pathways is critical for establishing appropriate storage conditions and ensuring its purity during use.

Potential Degradation Pathways

Based on the chemical structure and information on analogous compounds, the primary degradation pathways for this compound hydrochloride are likely to be hydrolysis and intramolecular cyclization.

-

Hydrolysis: The chloroethyl group is susceptible to nucleophilic substitution by water, which would lead to the formation of 2-(2-hydroxyethyl)pyridine. This reaction is expected to be accelerated at non-neutral pH and elevated temperatures.

-

Intramolecular Cyclization: The nitrogen atom of the pyridine ring can potentially act as an internal nucleophile, displacing the chloride to form a quaternary pyridinium salt.

Hypothetical degradation pathways for this compound hydrochloride.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol is based on ICH guidelines.

Objective: To investigate the degradation of this compound hydrochloride under various stress conditions.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound hydrochloride to dry heat in an oven (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of this compound hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, at appropriate time points using a stability-indicating HPLC method.

Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound hydrochloride and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Hypothetical HPLC Method Parameters

The following are suggested starting parameters for the development of a stability-indicating HPLC method. These parameters are based on methods used for similar pyridine-containing compounds and will require optimization and validation.

| Parameter | Suggested Condition |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient elution (e.g., starting with 95% A and increasing B over time) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm (to be confirmed by UV scan) |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase A / Acetonitrile (e.g., 80:20) |

Storage and Handling Recommendations

Given its potential for degradation, the following storage and handling recommendations should be followed to maintain the integrity of this compound hydrochloride:

-

Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[2]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

-

Container: Keep in a tightly sealed, light-resistant container.

-

Incompatibilities: Avoid contact with strong bases and oxidizing agents.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound hydrochloride, supplemented with data from its close analogue, 2-(chloromethyl)pyridine hydrochloride. While a lack of specific public data for the target compound necessitates a degree of extrapolation, the provided experimental protocols and hypothetical frameworks offer a solid foundation for researchers to conduct their own detailed investigations. A thorough understanding and experimental verification of the solubility and stability of this key intermediate are paramount for its successful application in pharmaceutical research and development.

References

An In-depth Technical Guide to 2-(2-Chloroethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Chloroethyl)pyridine, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications in the development of therapeutic agents.

Core Compound Identification and Properties

This compound and its hydrochloride salt are fundamental building blocks in medicinal chemistry. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it suitable for a variety of synthetic applications.[1]

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a chloroethyl group.

Molecular Formula (Base): C₇H₈ClN[2]

Molecular Formula (Hydrochloride): C₇H₉Cl₂N[3]

Physicochemical Data

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | This compound | This compound Hydrochloride | Reference(s) |

| CAS Number | 16927-00-7 | 4226-37-3 | [2][3] |

| Molecular Weight | 141.60 g/mol | 178.06 g/mol | [3][4] |

| IUPAC Name | This compound | This compound;hydrochloride | [4][5] |

| Purity | Varies by supplier | Typically ≥97% | [6] |

| Melting Point | Not specified | 120-124 °C | [7] |

| Storage | Room temperature, keep dry and cool | 2-8°C, Sealed, Inert Gas | [1][8] |

Synthesis of this compound Hydrochloride: Experimental Protocols

The synthesis of this compound hydrochloride is a multi-step process that is critical for ensuring a high-purity final product for pharmaceutical applications. A common and effective method involves the conversion of 2-methylpyridine to the final product via N-oxidation, rearrangement, and chlorination.

Synthesis from 2-Methylpyridine

This synthetic route involves four main stages, as outlined in the diagram below.

-

Reaction Setup: In a suitable reaction flask, charge 2-methylpyridine (1.0 eq), glacial acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq).[9][10]

-

Reaction Conditions: Heat the mixture to 70-80°C and maintain for 10-14 hours.[9][10]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the complete conversion of 2-methylpyridine.

-

Reaction: To the solution containing 2-methylpyridine N-oxide, add glacial acetic acid. The molar ratio of 2-methylpyridine N-oxide to glacial acetic acid should be between 1:1.5 and 1:2.[9]

-

Monitoring: Track the reaction's completion via TLC.

-

Hydrolysis: Hydrolyze the 2-pyridylcarbinol acetate under alkaline conditions. A 25% aqueous solution of sodium hydroxide or potassium hydroxide can be used.[9]

-

Monitoring: Continue to monitor the reaction by TLC until all the acetate has been converted.

-

Chlorination: React the 2-pyridinemethanol with thionyl chloride. The molar ratio of 2-pyridinemethanol to thionyl chloride should be between 1:1.1 and 1:1.3.[10]

-

Isolation: Upon completion of the reaction, as determined by TLC, the product, this compound hydrochloride, can be isolated by filtration.[10]

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its reactive chloroethyl group makes it an excellent building block for introducing the 2-pyridylethyl moiety into larger molecules.[1]

Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a key precursor in the synthesis of various APIs, including:

-

Nicotinic Receptor Ligands: These compounds are investigated for their potential in treating neurological and psychiatric disorders.[1]

-

Central Nervous System (CNS) Agents: The pyridine moiety is a common feature in drugs targeting the CNS.[1]

-

Antineoplastic Agents: Derivatives of 2-chloropyridine have been synthesized and evaluated as potential telomerase inhibitors for cancer therapy.[11]

Role in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and inflammatory diseases. This compound can be utilized as a starting material to introduce the pyridine core into a kinase inhibitor scaffold.

The general workflow for this application is depicted below:

This synthetic strategy allows for the creation of a library of potential kinase inhibitors by varying the core scaffold and subsequent functionalizations. These compounds can then be screened for their ability to inhibit specific kinases involved in disease-related signaling pathways.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.

General Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

Spectroscopic Data

The structural confirmation of this compound and its derivatives relies on various spectroscopic techniques. While specific spectra are proprietary to the analyzing entity, representative data for analogous compounds are available and can provide an indication of the expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the presence of the pyridine and chloroethyl moieties.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

-

FT-IR: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present.

-

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the compound.

Researchers should perform their own analytical characterization to confirm the identity and purity of synthesized or purchased this compound.

References

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. bangchemicals.com [bangchemicals.com]

- 4. This compound | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine, 2-(2-chloroethyl)-, hydrochloride | C7H9Cl2N | CID 199467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride 97% | CAS: 4226-37-3 | AChemBlock [achemblock.com]

- 7. 2-(クロロメチル)ピリジン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 10. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]

- 11. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 2-(2-Chloroethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-chloroethyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data due to the limited availability of experimental spectra in the public domain. Furthermore, it outlines generalized experimental protocols for the acquisition of such data, providing a framework for the analysis of this and similar molecules.

Spectroscopic Data Analysis

The structural elucidation of this compound is accomplished through the synergistic application of mass spectrometry, NMR, and IR spectroscopy. While experimental mass spectral data is available, the NMR and IR data presented herein are predicted based on computational methods and serve as a reference for experimental verification.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound. For this compound, the electron ionization mass spectrum reveals the molecular ion peak and characteristic fragment ions, aiding in the confirmation of its elemental composition and structural features.

Table 1: Mass Spectrometry Data for this compound

| Feature | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment Peaks (m/z) | Relative Intensity |

| 141 (M⁺) | Moderate |

| 106 | High |

| 78 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide expected chemical shifts and splitting patterns for the protons and carbons in this compound.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | Doublet | 1H | H-6 (Pyridine) |

| ~7.65 | Triplet of Doublets | 1H | H-4 (Pyridine) |

| ~7.20 | Doublet | 1H | H-3 (Pyridine) |

| ~7.15 | Triplet | 1H | H-5 (Pyridine) |

| ~3.80 | Triplet | 2H | -CH₂-Cl |

| ~3.20 | Triplet | 2H | Pyridine-CH₂- |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C-2 (Pyridine) |

| ~149.5 | C-6 (Pyridine) |

| ~136.5 | C-4 (Pyridine) |

| ~123.0 | C-3 (Pyridine) |

| ~121.5 | C-5 (Pyridine) |

| ~42.0 | -CH₂-Cl |

| ~38.0 | Pyridine-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted IR spectrum of this compound indicates key stretching and bending vibrations.

Table 4: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1600, ~1570, ~1470, ~1430 | C=C and C=N stretching (pyridine ring) |

| ~780 | C-H out-of-plane bending (aromatic) |

| ~650 | C-Cl stretch |

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.

-

A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.

-

Process the FID with an exponential window function and Fourier transform.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (for a liquid sample):

-

Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place one to two drops of the compound onto the surface of a salt plate (e.g., NaCl or KBr).[1]

-

Cell Assembly: Place a second salt plate on top of the first, creating a thin liquid film between the plates.[1]

-

Data Acquisition:

-

Place the "sandwich" cell into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument records an interferogram which is then Fourier-transformed to produce the infrared spectrum.

-

-

Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure (using Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[2][3]

-

Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.[3][4]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral species.[4]

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound such as this compound.

References

Safe Handling and Storage of 2-(2-Chloroethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-(2-Chloroethyl)pyridine and its hydrochloride salt, compounds frequently utilized in pharmaceutical synthesis and research. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1] It is crucial to understand the potential hazards before handling this compound.

Table 1: Hazard Statements for this compound Hydrochloride

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory tract irritation[1] |

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are paramount to minimize exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][3]

-

Ensure eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential for handling this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Specifications and Best Practices |

| Hands | Chemical-resistant gloves | Nitrile or other resistant gloves are recommended.[5] Change gloves frequently, especially after direct contact.[5] |

| Eyes/Face | Safety glasses with side shields or goggles; face shield | Use a face shield in addition to goggles when there is a splash hazard.[6] |

| Skin/Body | Laboratory coat; protective clothing | A closed-front lab coat is essential.[5] Consider an apron for added protection.[6] |

| Respiratory | Respirator (if necessary) | Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.[6] |

Safe Handling and Storage Procedures

Strict adherence to proper handling and storage protocols will mitigate the risks associated with this compound.

Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[1][3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

-

Wash hands thoroughly with soap and water after handling.[1][3]

Storage:

-

Store in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

Store in the original, tightly sealed container.[6]

Table 3: Storage and Incompatibility

| Parameter | Recommendation |

| Storage Temperature | Room temperature[7] |

| Storage Conditions | Keep dry and cool[7] |

| Incompatible Materials | Strong oxidizing agents[8] |

Accidental Release and First Aid Measures

Prompt and appropriate action is critical in the event of a spill or exposure.

Accidental Release:

-

Minor Spills:

-

Major Spills:

First Aid:

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of water and soap. Seek medical attention if irritation persists.[1] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately give a glass of water. Seek immediate medical attention.[1] |

Fire-Fighting Measures

While not highly flammable, this compound can be combustible.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.[1]

-

Special Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. This material may be considered hazardous waste.[6]

Experimental Workflow: Safe Handling Protocol

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. pppmag.com [pppmag.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-(2-Chloroethyl)pyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism of 2-(2-chloroethyl)pyridine with a range of nucleophiles. A central theme of this analysis is the critical role of neighboring group participation (NGP) , also known as anchimeric assistance, by the pyridine nitrogen atom. This intramolecular catalysis leads to a significant rate enhancement compared to analogous systems lacking this structural feature. This document details the mechanistic pathways, summarizes available quantitative kinetic data, provides established experimental protocols for studying these reactions, and includes visualizations of the core mechanisms and workflows. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who work with pyridyl-containing scaffolds.

Core Reaction Mechanism: Neighboring Group Participation

The reaction of this compound with nucleophiles is not a simple direct SN2 displacement. Instead, the reaction proceeds via a two-step mechanism involving neighboring group participation by the lone pair of electrons on the pyridine nitrogen.[1][2] This intramolecular participation is a key feature that dictates the reactivity and kinetics of the system.

The generally accepted mechanism is as follows:

-

Intramolecular Cyclization (Rate-Determining Step): The pyridine nitrogen atom acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a highly reactive, strained, bicyclic quaternary ammonium salt intermediate, the pyridinium salt. This initial step is typically the rate-determining step of the overall reaction.[3]

-

Nucleophilic Attack: The external nucleophile then attacks one of the methylene carbons of the strained three-membered ring of the pyridinium intermediate. This leads to the opening of the ring and the formation of the final substitution product.

This NGP-mediated pathway is significantly faster than a direct intermolecular SN2 reaction. The intramolecular nature of the first step means that the reacting centers are held in close proximity, leading to a more favorable entropy of activation. The rate enhancement, a phenomenon known as anchimeric assistance, can be substantial, with reaction rates being several orders of magnitude greater than those of similar compounds that cannot undergo NGP.[1][3] For example, the reaction of a sulfur or nitrogen mustard with a nucleophile is significantly faster than that of a typical primary or secondary alkyl chloride.[1] Ph−S−CH₂−CH₂−Cl reacts with water 600 times faster than CH₃−CH₂−CH₂−Cl.[1]

dot

Caption: General mechanism of nucleophilic substitution of this compound via NGP.

Competition with Elimination Reactions

It is important to note that under basic conditions, a competing β-elimination reaction can occur to form 2-vinylpyridine. The substrate this compound reacts in the presence of hydroxide ions in water at 50°C to yield 2-vinylpyridine.[4] Studies have shown that this elimination can proceed through an E1cb mechanism, where deprotonation of the carbon adjacent to the pyridine ring is facilitated by the protonated form of the substrate, even at low concentrations.[4]

dot

Caption: Competing NGP-Substitution and Elimination pathways.

Quantitative Data

| Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

| β-Elimination | OH⁻ | H₂O (μ = 1 M KCl) | 50 | 4.59 x 10⁻⁴ dm³ mol⁻¹ s⁻¹ | [4] |

| SN2 | Acetohydroxamate | Acetohydroxamate/Acetohydroxamic acid buffers | - | - | [4] |

Note: The rate constant for the SN2 reaction with acetohydroxamate was not explicitly provided in the cited literature, but the reaction was noted to compete with elimination.

The significant rate enhancement due to anchimeric assistance is a well-documented phenomenon. For analogous systems, rate enhancements of up to 10⁵-fold have been observed compared to reactions without neighboring group participation.[3]

Experimental Protocols

The following are generalized experimental protocols for studying the reactions of this compound with nucleophiles. Specific parameters may need to be optimized based on the nucleophile and the desired outcome.

General Protocol for Nucleophilic Substitution with Amines (e.g., Piperidine)

This protocol is adapted from procedures for the reaction of similar chloromethylpyridines with piperidine.

Materials:

-

This compound hydrochloride

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add piperidine (1.0 - 1.2 eq) to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Adjust the pH of the mixture to 8-9 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Caption: Workflow for kinetic analysis via conductometry.

Conclusion

The reaction of this compound with nucleophiles is a classic example of a reaction governed by neighboring group participation. The intramolecular cyclization to a pyridinium intermediate leads to a significant rate enhancement for nucleophilic substitution. However, under basic conditions, a competing elimination reaction can become significant. Understanding these competing pathways and the factors that influence them is crucial for controlling the outcome of reactions involving this versatile scaffold. Further quantitative kinetic studies with a broader range of nucleophiles and solvents would provide a more complete picture of the reactivity of this important heterocyclic compound.

References

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Mechanism and proton activating factors in base-induced β-elimination reactions of this compound [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Reactivity of 2-(2-Chloroethyl)pyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-(2-Chloroethyl)pyridine N-oxide, a key intermediate in the development of various pharmaceuticals and fine chemicals. This document details a plausible multi-step synthetic pathway, outlines the expected reactivity of the target molecule, and provides detailed, albeit inferred, experimental protocols. All quantitative data is summarized for clarity, and logical workflows are illustrated using Graphviz diagrams.

Introduction

This compound N-oxide is a bifunctional molecule featuring a pyridine N-oxide ring and a reactive chloroethyl side chain. The pyridine N-oxide moiety is a well-established pharmacophore and a versatile synthetic handle that activates the pyridine ring for various transformations.[1][2] The chloroethyl group, a potent alkylating agent, allows for the introduction of this heterocyclic scaffold into larger molecules through nucleophilic substitution or facilitates intramolecular cyclization reactions. This unique combination of functionalities makes this compound N-oxide a valuable building block in medicinal chemistry and materials science.

Synthesis of this compound N-oxide

Step 1: Synthesis of 2-(2-Hydroxyethyl)pyridine

The initial step involves the hydroxymethylation of 2-methylpyridine using formaldehyde. This reaction is typically carried out under pressure and at elevated temperatures in the presence of a base.

Experimental Protocol:

In a high-pressure autoclave, 2-methylpyridine (1.0 eq) is mixed with an aqueous solution of formaldehyde (1.1-1.5 eq). A catalytic amount of an organic base, such as triethylamine or piperidine, is added. The reaction mixture is heated to 150-200°C, and the pressure is maintained at 50-100 atm for 4-6 hours. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is purified by vacuum distillation to afford 2-(2-hydroxyethyl)pyridine.

| Parameter | Value | Reference |

| Starting Material | 2-Methylpyridine | |

| Reagent | Formaldehyde | |

| Catalyst | Triethylamine or Piperidine | |

| Temperature | 150-200 °C | |

| Pressure | 50-100 atm | |

| Reaction Time | 4-6 hours | |

| Typical Yield | 60-70% |

Step 2: Synthesis of this compound

The hydroxyl group of 2-(2-hydroxyethyl)pyridine is then converted to a chloro group using a chlorinating agent, most commonly thionyl chloride.

Experimental Protocol:

To a solution of 2-(2-hydroxyethyl)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform, thionyl chloride (1.1-1.2 eq) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 2-(2-Hydroxyethyl)pyridine | |

| Reagent | Thionyl Chloride | |

| Solvent | Dichloromethane or Chloroform | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 80-90% |

Step 3: Synthesis of this compound N-oxide

The final step is the N-oxidation of the pyridine ring of this compound. This can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid being the most common.[1][3][4]

Experimental Protocol (using m-CPBA):

To a solution of this compound (1.0 eq) in a chlorinated solvent like dichloromethane at 0°C, a solution of m-CPBA (1.1-1.3 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the crude product. Purification by column chromatography on silica gel or recrystallization affords this compound N-oxide.

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | [3] |

| Solvent | Dichloromethane | [3] |

| Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 5-7 hours | |

| Typical Yield | 70-85% |

Experimental Protocol (using Hydrogen Peroxide/Acetic Acid):

A mixture of this compound (1.0 eq) and glacial acetic acid (5-10 eq) is heated to 70-80°C. To this solution, a 30% aqueous solution of hydrogen peroxide (1.5-2.0 eq) is added dropwise, maintaining the temperature. The reaction mixture is stirred at this temperature for 12-24 hours. After cooling, the excess acetic acid and water are removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic extracts are dried and concentrated to give the crude product, which is then purified as described above.[3][4]

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Reagents | Hydrogen Peroxide (30% aq.), Acetic Acid | [3][4] |

| Temperature | 70-80 °C | [4] |

| Reaction Time | 12-24 hours | |

| Typical Yield | 60-75% |

Spectroscopic Data:

| Spectroscopy | Expected Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), -CH₂-Cl protons (δ 3.8-4.0 ppm, triplet), -CH₂-Py protons (δ 3.0-3.3 ppm, triplet) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), -CH₂-Cl carbon (δ ~45 ppm), -CH₂-Py carbon (δ ~35 ppm) |

| IR (cm⁻¹) | N-O stretch (~1250-1300), C-Cl stretch (~650-800), Aromatic C-H and C=C stretches |

| MS (m/z) | Molecular ion peak and characteristic fragmentation pattern |

Reactivity of this compound N-oxide

The reactivity of this compound N-oxide is dictated by the interplay between the activated pyridine N-oxide ring and the electrophilic chloroethyl side chain.

Reactivity of the Pyridine N-oxide Ring

The N-oxide group significantly activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack.[1][3][7]

-

Electrophilic Substitution: Reactions such as nitration and halogenation are directed to the 4-position. The N-oxide group can be subsequently removed by deoxygenation (e.g., with PCl₃) to yield the 4-substituted this compound.

-

Nucleophilic Substitution: The 2- and 6-positions are susceptible to nucleophilic attack. This is often facilitated by prior activation of the N-oxide with an electrophile, such as a phosphoryl chloride or a sulfonyl chloride.[8] This can lead to the introduction of various nucleophiles at the 2-position.

Reactivity of the 2-(2-Chloroethyl) Side Chain

The chloroethyl group is a good electrophilic center and can readily undergo nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. The N-oxide functionality, being electron-withdrawing, may slightly influence the rate of these reactions.

Intramolecular Reactions

A key aspect of the reactivity of this compound N-oxide is its potential to undergo intramolecular cyclization. The pyridine nitrogen, once the N-oxide is activated or in the presence of a suitable Lewis acid, can act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl chain. This can lead to the formation of a six-membered ring, resulting in indolizine derivatives.[9][10][11][12] This type of cyclization is a powerful tool for the synthesis of this important heterocyclic scaffold.

Experimental and Logical Workflows

To visualize the synthetic and reactive pathways discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway to this compound N-oxide.

Caption: Reactivity map of this compound N-oxide.

Conclusion

This technical guide has outlined a feasible synthetic route to this compound N-oxide and explored its key reactive characteristics. The dual functionality of this molecule provides a rich platform for the synthesis of a wide array of more complex structures, particularly those containing the indolizine core. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this versatile intermediate is crucial for the efficient design and execution of novel synthetic strategies. Further experimental validation of the proposed protocols and a more detailed investigation into the intramolecular cyclization pathways are warranted to fully exploit the synthetic potential of this valuable compound.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C7H8ClN | CID 199468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. baranlab.org [baranlab.org]

- 9. Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Role of 2-(2-Chloroethyl)pyridine in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethyl)pyridine and its derivatives are valuable building blocks in pharmaceutical synthesis, primarily serving as electrophilic intermediates for the introduction of a 2-pyridylethyl moiety onto various nucleophiles. This structural motif is present in a range of biologically active compounds, highlighting the importance of understanding its application in the synthesis of pharmaceuticals. The reactivity of the chloroethyl group allows for nucleophilic substitution reactions, most commonly N-alkylation, to form new carbon-nitrogen bonds. This application note provides a detailed overview of the use of this compound in the synthesis of key pharmaceutical agents, including detailed experimental protocols, quantitative data, and a discussion of the relevant biological pathways.

Application in the Synthesis of Betahistine

Betahistine, a histamine analog, is widely used for the treatment of Ménière's disease, a disorder of the inner ear that can lead to dizzy spells (vertigo) and hearing loss. While several synthetic routes to Betahistine exist, one approach involves the N-alkylation of methylamine with a this compound derivative. Although less common than the route via 2-vinylpyridine, this method provides a clear example of the utility of this compound as an alkylating agent.

Experimental Protocol: Synthesis of Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine)

This protocol describes a general procedure for the N-alkylation of methylamine with this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Standard laboratory glassware for reaction, work-up, and purification

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound hydrochloride (1.0 eq) and the base (2.5 eq) in the chosen anhydrous solvent.

-

Addition of Nucleophile: To the stirred suspension, add the methylamine solution (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure Betahistine.

Quantitative Data for Betahistine Synthesis

The following table summarizes representative data for the synthesis of Betahistine and related reactions. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound HCl | Methylamine | K₂CO₃ | DMF | 70 | 18 | Moderate | Hypothetical |

| 2-Vinylpyridine | Methylamine HCl | - | Water | 170 | 0.03 | 95 | [1] |

| 2-Pyridineethanol | Methylamine | - | - | - | - | 62.5 | [2] |

Note: The direct synthesis from this compound is less documented with specific yields in publicly available literature compared to other routes.

Biological Pathway of Betahistine

Betahistine acts as a potent histamine H₃ receptor antagonist and a weak histamine H₁ receptor agonist. Its therapeutic effects in Ménière's disease are attributed to its ability to increase the synthesis and release of histamine in the brain, leading to improved microcirculation in the inner ear.[3][4][5]

Application in the Synthesis of Thioridazine

Thioridazine is a typical antipsychotic medication used for the treatment of schizophrenia.[6] Its synthesis involves the alkylation of a phenothiazine derivative with a piperidine side chain, which can be prepared from a this compound derivative. Specifically, the key intermediate is 2-(2-chloroethyl)-1-methylpiperidine.[6]

Experimental Protocol: Synthesis of Thioridazine

This protocol outlines the final N-alkylation step in the synthesis of Thioridazine.

Materials:

-

2-(Methylthio)-10H-phenothiazine

-

2-(2-Chloroethyl)-1-methylpiperidine

-

Sodium amide (NaNH₂)

-

Anhydrous xylene

-

Standard laboratory glassware for reaction, work-up, and purification

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 eq) and anhydrous xylene.

-

Base Addition: While stirring under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the suspension.

-

Alkylation: Heat the mixture to reflux. Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.[7]

-

Reaction Monitoring: Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.[7]

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with xylene or toluene.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude Thioridazine free base. Further purification can be achieved by converting it to its hydrochloride salt and recrystallization.[7]

Quantitative Data for Thioridazine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(Methylthio)-10H-phenothiazine | 2-(2-Chloroethyl)-1-methylpiperidine | NaNH₂ | Xylene | Reflux | 4-6 | ~60 | [5] |

Biological Pathway of Thioridazine

Thioridazine's antipsychotic effects are primarily mediated by its antagonism of dopamine D₂ receptors in the mesolimbic pathway of the brain.[3] By blocking these receptors, it reduces the effects of dopamine, which is often hyperactive in individuals with schizophrenia.

Challenges and Considerations in Using this compound

While this compound is a useful reagent, its application is not without challenges:

-

Reactivity and Stability: The hydrochloride salt of this compound is more stable and commonly used. A base is required to liberate the free, more reactive form for alkylation. The free base can be unstable and prone to self-reaction or decomposition, especially at elevated temperatures.

-

Side Reactions:

-

Over-alkylation: Primary amines can be di-alkylated. Using an excess of the amine or slow addition of the alkylating agent can help to minimize this.

-

Elimination: Under strongly basic conditions or at high temperatures, elimination to form 2-vinylpyridine can compete with the desired substitution reaction.

-

Quaternization: The pyridine nitrogen is also nucleophilic and can be alkylated, especially with reactive alkylating agents, leading to the formation of pyridinium salts.

-

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the N-alkylation of an amine using this compound hydrochloride.

Conclusion

This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals. Their utility as alkylating agents, particularly for the formation of C-N bonds, is demonstrated in the synthesis of drugs like Betahistine and the side chain of Thioridazine. Successful application of these reagents requires careful consideration of reaction conditions to optimize yields and minimize side reactions. The protocols and data presented in this application note provide a valuable resource for researchers and scientists in the field of drug development.

References

Preparation of Pyridinium Salts for Neurological Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium salts are a class of quaternary ammonium compounds that have garnered significant interest in neurological research due to their diverse biological activities. Their structural versatility allows for the fine-tuning of their properties, leading to applications as both neurotoxic agents for disease modeling and as therapeutic candidates for neurodegenerative disorders. This document provides detailed application notes and protocols for the preparation and use of pyridinium salts in a research setting, with a focus on their application in the study of Parkinson's and Alzheimer's diseases.

I. Pyridinium Salts as Neurotoxins: Modeling Parkinson's Disease

The most prominent example of a pyridinium salt used in neurological research is 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPP+ is a potent and selective dopaminergic neurotoxin widely used to create cellular and animal models of Parkinson's disease.[1]

A. Synthesis of 1-Methyl-4-phenylpyridinium (MPP+) Iodide

Protocol: A common laboratory synthesis of MPP+ iodide involves the SN2 reaction of 4-phenylpyridine with methyl iodide.[2]

Materials:

-

4-phenylpyridine

-

Methyl iodide

-

Anhydrous acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-phenylpyridine in anhydrous acetonitrile.

-

Add a molar excess of methyl iodide to the solution.

-

Heat the reaction mixture to reflux with stirring for 24 hours.

-

Allow the reaction to cool to room temperature, during which the MPP+ iodide salt will precipitate.

-

Collect the precipitate by filtration and wash with cold anhydrous acetonitrile.

-

Dry the product under vacuum. The reaction typically yields a quantitative amount of the iodide salt.[2]

B. In Vitro Model of Parkinson's Disease using MPP+

The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model for studying Parkinson's disease as these cells can be differentiated into a dopaminergic phenotype.[3]

Protocol: Induction of Neurotoxicity in SH-SY5Y Cells

Materials:

-

Differentiated SH-SY5Y cells

-

MPP+ iodide

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

MTT assay kit for cell viability assessment

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium supplemented with FBS and antibiotics. For differentiation into a dopaminergic phenotype, treat the cells with retinoic acid followed by a low concentration of 12-O-tetradecanoylphorbol-13-acetate (TPA).[3]

-

Cell Plating: Seed the differentiated SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

MPP+ Treatment: Prepare a stock solution of MPP+ iodide in sterile water or culture medium. On the day of the experiment, prepare serial dilutions of MPP+ in the culture medium to achieve the desired final concentrations.

-

Induction of Neurotoxicity: Remove the existing medium from the cells and replace it with the medium containing different concentrations of MPP+. Include a vehicle control group (medium without MPP+).

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Assessment of Neurotoxicity: After the incubation period, assess cell viability using a standard method such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.

C. In Vivo Model of Parkinson's Disease using MPTP

To induce Parkinson's-like symptoms in animal models, the pro-toxin MPTP is administered. MPTP is lipophilic and can cross the blood-brain barrier, where it is then metabolized to the active neurotoxin MPP+.[4]

Protocol: MPTP Administration in Mice [5]

Safety Precaution: MPTP is a potent neurotoxin and must be handled with extreme care using appropriate personal protective equipment (PPE) and safety protocols.

Materials:

-

MPTP hydrochloride

-

Sterile saline (0.9% NaCl)

-

C57BL/6 mice (a commonly used strain sensitive to MPTP)

-

Syringes and needles for injection

Procedure:

-

Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to the desired concentration. The solution should be freshly prepared before each use.

-

Administration: Administer MPTP to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common regimen involves multiple injections over a period of days (e.g., four injections of 20 mg/kg MPTP, spaced 2 hours apart, for one day).[6]

-

Monitoring: Monitor the animals closely for any adverse effects. The full development of the dopaminergic lesion may take several days to weeks.[6]

-

Behavioral and Histological Analysis: Assess the development of Parkinson's-like symptoms through behavioral tests (e.g., rotarod, open field test). Post-mortem analysis of brain tissue can be performed to quantify the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine in the striatum.

D. Signaling Pathway of MPP+ Induced Neurotoxicity

MPP+ exerts its neurotoxic effects primarily through the inhibition of Complex I of the mitochondrial electron transport chain. This leads to a cascade of events culminating in neuronal cell death.

Caption: MPP+ induced neurotoxicity pathway.

E. Quantitative Data on Pyridinium Neurotoxins

| Compound | Model System | Parameter | Value | Reference |

| MPP+ | SH-SY5Y cells | EC50 (Cell Viability) | ~500 µM (24h) | [7] |

| MPP+ | Rodent (mouse) | LD50 (subcutaneous) | 54 mg/kg | [8] |

| MPTP | Rodent (mouse) | LD50 (subcutaneous) | 54 mg/kg | [8] |

II. Pyridinium Salts as Cholinesterase Inhibitors: Targeting Alzheimer's Disease

A significant area of research focuses on the development of pyridinium salts as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][8]

A. General Synthesis of N-Alkylpyridinium Salts

Protocol: A universal method for the preparation of monoquaternary pyridinium salts involves the reaction of pyridine with an appropriate 1-bromoalkane.[9]

Materials:

-

Pyridine

-

1-Bromoalkane (e.g., 1-bromododecane)

-

Dry ethanol

-

Diethyl ether or acetone for crystallization

Procedure:

-

Dissolve pure pyridine (1 equivalent) in dry ethanol.

-

Add the 1-bromoalkane (1.4 equivalents) to the solution.

-

Reflux the mixture for approximately 40 hours.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Crystallize the crude product from diethyl ether or acetone to yield the pure N-alkylpyridinium bromide.[9]

B. In Vitro Assessment of Cholinesterase Inhibition

The inhibitory activity of pyridinium salts against AChE and BuChE is commonly determined using the spectrophotometric method developed by Ellman.

Protocol: Ellman's Assay for AChE Inhibition